![molecular formula C17H28ClNO B1394737 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219981-02-8](/img/structure/B1394737.png)
4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride
描述
4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound features a piperidine ring substituted with a phenoxyethyl group, which is further modified with isopropyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride typically involves multiple steps:
-
Formation of the Phenoxyethyl Intermediate
Starting Materials: 2-Isopropyl-5-methylphenol and ethylene oxide.
Reaction: The phenol reacts with ethylene oxide under basic conditions to form 2-(2-Isopropyl-5-methylphenoxy)ethanol.
-
Conversion to the Piperidine Derivative
Starting Materials: 2-(2-Isopropyl-5-methylphenoxy)ethanol and piperidine.
Reaction: The ethanol derivative undergoes a substitution reaction with piperidine in the presence of a dehydrating agent like thionyl chloride to form 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine.
-
Formation of the Hydrochloride Salt
Starting Materials: 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine and hydrochloric acid.
Reaction: The piperidine derivative is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the phenoxyethyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert ketones or aldehydes back to alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
科学研究应用
4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects.
- Used in the development of new pharmacological agents.
-
Industry
- Employed in the synthesis of specialty chemicals.
- Utilized in the production of advanced materials.
作用机制
The mechanism of action of 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxyethyl group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The piperidine ring may also interact with receptor sites, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-[2-(2-Isopropylphenoxy)ethyl]-piperidine hydrochloride
- 4-[2-(2-Methylphenoxy)ethyl]-piperidine hydrochloride
- 4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-morpholine hydrochloride
Uniqueness
4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is unique due to the specific substitution pattern on the phenoxyethyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
属性
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)12-17(16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEBLDLOHNJHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


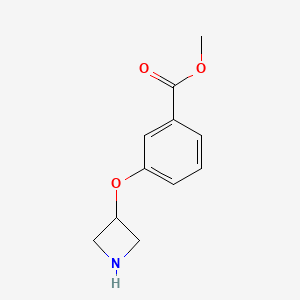
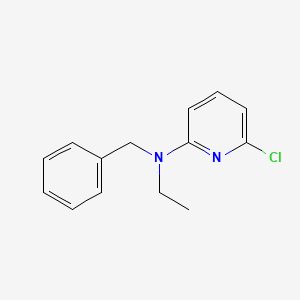
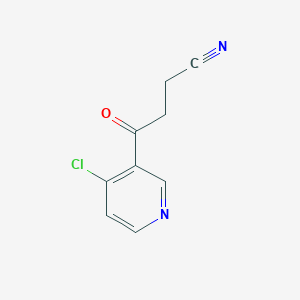

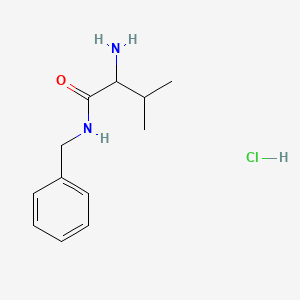
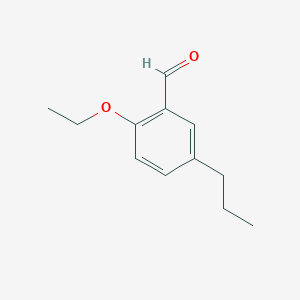

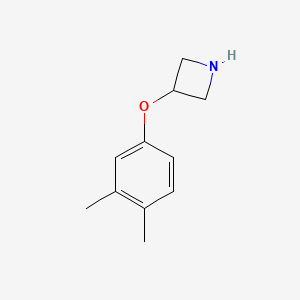
![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)
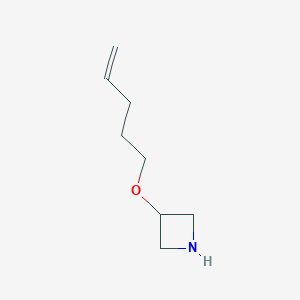
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
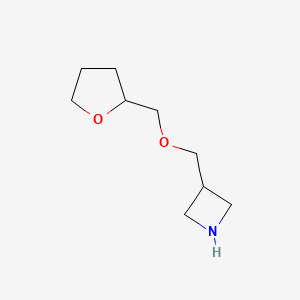
![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
